2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol;hydrochloride
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Overview
Description
“2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol” is an organic synthesis intermediate and pharmaceutical intermediate . It is a colorless to yellowish liquid, with an amine-like odor . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .
Synthesis Analysis
The synthesis of “2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol” involves several steps. Under nitrogen protection, pyridine is added to a three-necked flask, followed by the addition of TsCl. The mixture is stirred at 0°C, then slowly raised to room temperature and stirred for 3-4 hours .Molecular Structure Analysis
The molecular structure of “2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol” can be represented by the SMILES stringNCCOCCOCCOCCO
. The empirical formula is C8H19NO4
, and the molecular weight is 193.24 . Chemical Reactions Analysis
“2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol” is used in various chemical reactions. For instance, it is used as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .Physical And Chemical Properties Analysis
“2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol” is a solid with a density of 1.0773 g/cm3 at 20 °C . It is miscible with water in all proportions .Scientific Research Applications
Polymerization Processes
One significant application of similar ethoxy-related compounds is in the polymerization process. For example, the polymerization process of the silane coupling agent 3-aminopropyltriethoxy silane involves the release of ethanol from ethoxy groups during the condensation process, as investigated using 1H NMR spectroscopy. This research provides valuable insights into the kinetics and thermodynamics of such processes, which are critical for the development of advanced materials and coatings (Ogasawara et al., 2001).
Synthesis of Therapeutic Agents
Another application area is in the synthesis of compounds with potential therapeutic effects. Studies have shown that reactions involving 2-(2-aminoethoxy)ethanol can lead to the creation of compounds with antihypoxic activity, which is crucial for developing treatments for conditions associated with low oxygen levels (Gein et al., 2015). This highlights the compound's role in medicinal chemistry and drug development.
Material Science and Surface Chemistry
In material science and surface chemistry, the deoxygenation of hydroxyl groups via phosphites, involving derivatives of similar ethoxy-related compounds, demonstrates the compound's utility in modifying surface properties. This method has been developed for the efficient deoxygenation of hydroxyl groups, showcasing its potential in the creation of materials with tailored surface chemistries (Zhang & Koreeda, 2004).
Antimicrobial and Antimicrobial Activities
Furthermore, the synthesis of compounds involving 2-(2-aminoethoxy)ethanol has led to the development of substances with antimicrobial activities, emphasizing the compound's relevance in pharmaceutical applications and the development of new antimicrobial agents (Gein et al., 2015).
Mechanism of Action
Target of Action
It is generally used as a molecular spacer/linker in the synthesis of bioconjugate materials .
Mode of Action
It is known to interact with its targets to facilitate the synthesis of bioconjugate materials .
Biochemical Pathways
It is used in the synthesis of bioconjugate materials, suggesting it may influence the pathways related to protein labeling and drug delivery .
Result of Action
It is known to be used in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .
Safety and Hazards
Future Directions
As an intermediate in organic synthesis and pharmaceuticals, “2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol” has potential applications in the development of new drugs and bioconjugate materials . Its use in reducing the adsorption of IgG when coated on carboxylic-terminated surfaces suggests potential applications in the development of immunoassays .
properties
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO5.ClH/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;/h12H,1-11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKSMQXTZVRJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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